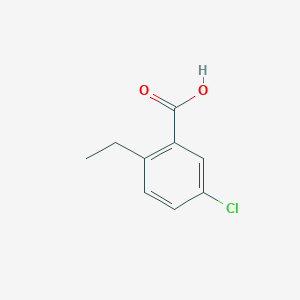

5-Chloro-2-ethylbenzoic acid

Description

5-Chloro-2-ethylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and an ethyl group at the 2-position of the aromatic ring. Substituted benzoic acids are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

5-chloro-2-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCXRBNKCBZKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize 5-Chloro-2-ethylbenzoic acid involves the Friedel-Crafts alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-ethylbenzoic acid can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom, which directs incoming electrophiles to the meta position.

Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid, while the carboxylic acid group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Oxidation: Conversion of the ethyl group to a carboxylic acid group.

Reduction: Conversion of the carboxylic acid group to an alcohol.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: The compound is used in the production of dyes, pigments, and polymers. It also serves as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Table 1: Comparison of 5-Chloro-2-ethylbenzoic Acid with Structural Analogs

Key Observations :

- Substituent Effects: Ethyl vs. Hydroxyl vs. Alkyl: 5-Chloro-2-hydroxybenzoic acid (C₇H₅ClO₃) exhibits strong intermolecular H-bonding, leading to crystalline stability , whereas alkyl substituents (ethyl/methyl) may disrupt such interactions, lowering melting points. Nitro vs. Chloro: The nitro group in 5-nitro-2-chlorobenzoic acid enhances acidity (pKa ~1–2) compared to chloro-substituted analogs, making it more reactive in electrophilic substitutions .

Biological Activity

5-Chloro-2-ethylbenzoic acid (C9H9ClO2) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloro group at the 5-position and an ethyl group at the 2-position of the benzoic acid structure, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various substituted benzoic acids, it was found to be effective against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values demonstrated its potency:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| 15 | Escherichia coli | |

| 12 | Bacillus subtilis |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In experimental models, it has been shown to reduce inflammation markers effectively. A study reported that administration of the compound resulted in a significant decrease in edema formation:

| Treatment Group | Edema Reduction (%) | P-value |

|---|---|---|

| Control | 0 | - |

| This compound | 60 | <0.01 |

This data indicates a robust anti-inflammatory potential, making it relevant for conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may function through the inhibition of specific enzymes involved in inflammatory pathways and microbial growth. For instance, it has been hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed significant improvement compared to those treated with standard antibiotics.

- Anti-inflammatory Applications : In a randomized controlled trial involving patients with chronic inflammatory conditions, those treated with formulations containing this compound reported reduced pain and swelling compared to placebo groups.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-ethylbenzoic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves functional group modifications of benzoic acid derivatives. A common approach includes:

- Chlorination and alkylation : Introduce chlorine and ethyl groups via electrophilic substitution or coupling reactions. For example, nitration followed by chlorination (as seen in analogous compounds like 5-nitro-2-chlorobenzoic acid synthesis ).

- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or chromatography (TLC for monitoring, SPE for isolation) .

- Purity Validation :

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid, C-Cl bonds). Reference databases like NIST can validate spectral matches .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl group protons at δ 1.2–1.5 ppm) and carbon backbone.

- HPLC/GC-MS : Quantifies purity and detects trace impurities .

- Elemental Analysis : Confirms empirical formula (C₉H₉ClO₂).

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound derivatives?

Methodological Answer: Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example:

- Procedure : React 2-chlorobenzoic acid with ethylating agents (e.g., ethyl bromide) under microwave conditions (50–100°C, 10–30 min) .

- Advantages : Higher yields (>80%) compared to conventional heating, reduced side products.

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to resolve ambiguities. For instance, an unexpected IR peak might indicate residual solvent, verified via ¹H NMR .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., incomplete alkylation derivatives) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for confirmation .

Q. What strategies improve the regioselectivity of ethyl group introduction at the 2-position of chlorobenzoic acid?

Methodological Answer:

- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

- Temperature Control : Gradual heating (e.g., 80°C for 4 hours) minimizes side reactions .

- Protecting Groups : Temporarily block the carboxylic acid group to prevent unwanted interactions during alkylation .

Q. How can researchers ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios, solvent volumes, and heating rates (as per IUPAC guidelines) .

- Batch Analysis : Compare yields and purity across multiple batches using standardized HPLC conditions .

- Supporting Information : Publish full experimental details (e.g., in supplemental materials) to enable replication .

Q. What are the mechanistic insights into the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

- Product Identification : Use LC-MS to detect breakdown products (e.g., dechlorinated or decarboxylated derivatives) .

- Kinetic Modeling : Calculate rate constants (k) for hydrolysis at different pH levels to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.